Einecs 308-467-5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

CAS No. |

98072-17-4 |

|---|---|

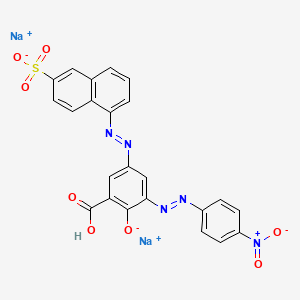

Molecular Formula |

C23H13N5Na2O8S |

Molecular Weight |

565.4 g/mol |

IUPAC Name |

disodium;5-[[3-carboxy-5-[(4-nitrophenyl)diazenyl]-4-oxidophenyl]diazenyl]naphthalene-2-sulfonate |

InChI |

InChI=1S/C23H15N5O8S.2Na/c29-22-19(23(30)31)11-15(12-21(22)27-24-14-4-6-16(7-5-14)28(32)33)25-26-20-3-1-2-13-10-17(37(34,35)36)8-9-18(13)20;;/h1-12,29H,(H,30,31)(H,34,35,36);;/q;2*+1/p-2 |

InChI Key |

NRDSBDLGFVAAEV-UHFFFAOYSA-L |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)S(=O)(=O)[O-])C(=C1)N=NC3=CC(=C(C(=C3)N=NC4=CC=C(C=C4)[N+](=O)[O-])[O-])C(=O)O.[Na+].[Na+] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Einecs 308-467-5: Flumazenil

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound identified by Einecs number 308-467-5, commonly known as Flumazenil. The guide details its chemical structure, physicochemical properties, mechanism of action, pharmacokinetic profile, and relevant experimental protocols.

Chemical Identity and Structure

Flumazenil is an organic heterotricyclic compound belonging to the imidazobenzodiazepine class.[1] It is a well-known competitive antagonist of benzodiazepines.[2][3][4][5]

Chemical Structure:

-

IUPAC Name: ethyl 8-fluoro-5-methyl-6-oxo-4H-imidazo[1,5-a][2][3]benzodiazepine-3-carboxylate[1]

-

Synonyms: Flumazepil, Anexate, Romazicon, Lanexat, Ro 15-1788[1][2][6]

Physicochemical and Pharmacokinetic Properties

Flumazenil is a white to off-white crystalline compound.[7] It is insoluble in water but slightly soluble in acidic aqueous solutions.[7] The following tables summarize its key quantitative properties.

Table 1: Physicochemical Properties of Flumazenil

| Property | Value | Reference |

| Molecular Weight | 303.29 g/mol | [1][2][6] |

| Melting Point | 201-203 °C | [1] |

| Solubility in DMSO | ~16 mg/mL | [8] |

| Solubility in Ethanol | ~1 mg/mL | [8] |

| LogP | 1.9 | [1] |

Table 2: Pharmacokinetic Properties of Flumazenil

| Parameter | Value | Reference |

| Absorption | ||

| Onset of Action | 1-2 minutes | [9][10] |

| Peak Effect | 6-10 minutes | [9][10] |

| Distribution | ||

| Volume of Distribution (Vd) | 0.9 to 1.1 L/kg | [9][10] |

| Protein Binding | ~50% (primarily to albumin) | [3][4] |

| Metabolism | ||

| Site | Liver (extensively metabolized) | [2][7][9] |

| Metabolites | Inactive carboxylic acid metabolite | [4][7] |

| Elimination | ||

| Half-life (initial) | 7-15 minutes | [2] |

| Half-life (terminal) | 40-80 minutes | [2][10] |

| Route of Excretion | 90-95% in urine, 5-10% in feces | [2][7][9] |

Mechanism of Action: GABAA Receptor Antagonism

Flumazenil's primary mechanism of action is as a competitive antagonist at the benzodiazepine binding site on the GABAA receptor.[2][4][5] Benzodiazepines enhance the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABAA receptor, resulting in a calming or sedative effect.[5] Flumazenil binds to the same site as benzodiazepines but does not produce the same effect; instead, it blocks the action of benzodiazepines, thereby reversing their sedative and other central nervous system effects.[5][11]

Caption: GABAA Receptor Signaling Pathway.

Experimental Protocols

A. Competitive Radioligand Binding Assay for GABAA Receptor

This protocol is a standard method to determine the binding affinity of a compound for the benzodiazepine site on the GABAA receptor.

-

Preparation of Synaptic Membranes: Rat cortical synaptosomes are prepared and homogenized in a suitable buffer (e.g., Tris-HCl).

-

Incubation: The membrane preparation is incubated with a radiolabeled benzodiazepine agonist (e.g., [³H]flunitrazepam) and varying concentrations of the test compound (Flumazenil).

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is calculated.

B. Clinical Trial Protocol for Reversal of Benzodiazepine Sedation

This outlines a typical double-blind, randomized, placebo-controlled trial to evaluate the efficacy of Flumazenil.

-

Patient Selection: Patients who have received benzodiazepines for conscious sedation for a medical procedure are recruited.

-

Randomization: Patients are randomly assigned to receive either intravenous Flumazenil or a placebo.

-

Blinding: Both the patient and the administering clinician are unaware of the treatment allocation.

-

Dosing: An initial dose of 0.2 mg of Flumazenil or placebo is administered intravenously over 15 seconds.[10] Subsequent doses may be given if the desired level of consciousness is not achieved.[10]

-

Assessment: The level of sedation is assessed at regular intervals using a standardized scale (e.g., Modified Glasgow Coma Scale).[12]

-

Data Analysis: The time to reversal of sedation and any adverse events are compared between the Flumazenil and placebo groups.

Caption: Clinical Trial Workflow for Flumazenil.

Logical Relationships: Pharmacokinetics

The pharmacokinetic profile of Flumazenil dictates its clinical use, particularly its rapid onset and short duration of action.

Caption: Pharmacokinetic Pathway of Flumazenil.

References

- 1. Flumazenil | C15H14FN3O3 | CID 3373 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Flumazenil - Wikipedia [en.wikipedia.org]

- 3. litfl.com [litfl.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. What is the mechanism of Flumazenil? [synapse.patsnap.com]

- 6. Flumazenil [webbook.nist.gov]

- 7. Flumazenil | 78755-81-4 [chemicalbook.com]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. Flumazenil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. accessdata.fda.gov [accessdata.fda.gov]

- 11. m.youtube.com [m.youtube.com]

- 12. Flumazenil in the management of acute drug overdosage with benzodiazepines and other agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Synthesis of 3-(4-fluorophenyl)-1-{[3-(4-fluorophenyl)oxiran-2-yl]methyl}piperidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic pathway for 3-(4-fluorophenyl)-1-{[3-(4-fluorophenyl)oxiran-2-yl]methyl}piperidine, a novel compound with potential applications in medicinal chemistry. Due to the absence of a direct, documented synthesis for this specific molecule, this guide outlines a rational, multi-step approach based on established organic chemistry principles and analogous reactions found in the literature.

Proposed Synthetic Strategy

The synthesis of the target molecule is proposed to proceed via a convergent approach, involving the preparation of two key intermediates: 3-(4-fluorophenyl)piperidine (1) and a reactive epoxide, 2-(chloromethyl)-3-(4-fluorophenyl)oxirane (2) . These intermediates are then coupled in a final nucleophilic substitution reaction to yield the desired product (3) .

Figure 1: Proposed convergent synthetic pathway.

Synthesis of Intermediates

Synthesis of 3-(4-fluorophenyl)piperidine (1)

The synthesis of 3-aryl piperidines can be accomplished through various routes. A common method involves the formation of a dihydropyridinone intermediate followed by reduction.

Experimental Protocol:

A plausible route involves the reaction of 4-fluorobenzaldehyde with an appropriate nitrogen-containing Michael acceptor, followed by cyclization and reduction. A one-pot reaction could involve the condensation of 4-fluorobenzaldehyde, an enoate, and ammonia, followed by reductive cyclization.

| Step | Reactants | Reagents/Solvents | Conditions | Product |

| 1 | 4-Fluorobenzaldehyde, Ethyl Acrylate, Ammonia | Ethanol, Lewis Acid Catalyst | Reflux, 12-24h | Ethyl 2,6-dioxo-4-(4-fluorophenyl)piperidine-3-carboxylate |

| 2 | Piperidine-dione intermediate | LiAlH4 or H2/Pd-C | THF, 0°C to RT or High Pressure | 3-(4-fluorophenyl)piperidine (1) |

Data Summary (Hypothetical):

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Purity (%) |

| 1 | C11H14FN | 179.24 | 65 | >95 |

Synthesis of 2-(chloromethyl)-3-(4-fluorophenyl)oxirane (2)

This reactive epoxide can be synthesized from 4-fluorostyrene. The process involves an initial allylic halogenation followed by epoxidation.

Experimental Protocol:

-

Allylic Chlorination: 4-Fluorostyrene can be treated with a chlorinating agent such as N-chlorosuccinimide (NCS) in the presence of a radical initiator to yield 1-chloro-3-(4-fluorophenyl)prop-1-ene.

-

Epoxidation: The resulting allylic chloride is then epoxidized. A common method is the use of a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), which is known for its effectiveness in forming epoxides from alkenes.[1]

| Step | Reactant | Reagents/Solvents | Conditions | Product |

| 1 | 4-Fluorostyrene | NCS, AIBN, CCl4 | Reflux, 4-6h | 1-chloro-3-(4-fluorophenyl)prop-1-ene |

| 2 | Allylic chloride intermediate | m-CPBA, Dichloromethane | 0°C to RT, 8-12h | 2-(chloromethyl)-3-(4-fluorophenyl)oxirane (2) |

Data Summary (Hypothetical):

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Purity (%) |

| 2 | C9H8ClFO | 186.61 | 70 | >97 |

Final Coupling Reaction

The final step involves the nucleophilic attack of the secondary amine of 3-(4-fluorophenyl)piperidine on the electrophilic carbon of the chloromethyl group of the oxirane.

Figure 2: Final coupling step logical relationship.

Experimental Protocol:

To a solution of 3-(4-fluorophenyl)piperidine (1.0 eq.) in a polar aprotic solvent such as acetonitrile or DMF, is added a non-nucleophilic base, for instance, potassium carbonate or diisopropylethylamine (1.5 eq.). The mixture is stirred at room temperature, and a solution of 2-(chloromethyl)-3-(4-fluorophenyl)oxirane (1.1 eq.) in the same solvent is added dropwise. The reaction is then heated to 60-80°C and monitored by TLC or LC-MS until completion. The workup typically involves filtration, extraction, and purification by column chromatography.

| Reactants | Reagents/Solvents | Conditions | Product |

| 1 and 2 | K2CO3, Acetonitrile | 60-80°C, 12-18h | 3-(4-fluorophenyl)-1-{[3-(4-fluorophenyl)oxiran-2-yl]methyl}piperidine (3) |

Data Summary (Hypothetical):

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Purity (%) |

| 3 | C20H21F2NO | 345.39 | 55 | >98 |

Conclusion

This technical guide outlines a feasible and logical synthetic route for the novel compound 3-(4-fluorophenyl)-1-{[3-(4-fluorophenyl)oxiran-2-yl]methyl}piperidine. The proposed pathway relies on well-established chemical transformations and provides a solid foundation for researchers to develop a detailed and optimized synthetic procedure. The successful synthesis of this molecule could open new avenues for the development of therapeutic agents.

References

Technical Whitepaper: The Photostabilization Mechanism of EINECS 308-467-5

Audience: Researchers, scientists, and drug development professionals.

Preamble: This document details the mechanism of action of the substance identified by EINECS number 308-467-5. It is critical to establish at the outset that this compound is not a pharmacological agent and does not possess a mechanism of action in a biological context. Instead, it is a polymeric Hindered Amine Light Stabilizer (HALS) used in the polymer and plastics industry. Its function is to protect materials from photo-oxidative degradation. This guide will, therefore, focus on its chemical mechanism in that industrial application.

Substance Identification:

-

EINECS Number: 308-467-5

-

CAS Number: 70624-18-9

-

Chemical Name: Poly[[6-[(1,1,3,3-tetramethylbutyl)amino]-1,3,5-triazine-2,4-diyl][(2,2,6,6-tetramethyl-4-piperidinyl)imino]-1,6-hexanediyl[(2,2,6,6-tetramethyl-4-piperidinyl)imino]]

-

Common Designation: Polymeric HALS (often sold under trade names such as Chimassorb 944 or Light Stabilizer 944).[1][2]

Core Mechanism of Action: Radical Scavenging

Unlike UV absorbers that block or absorb UV radiation, EINECS 308-467-5 functions by inhibiting the degradation of a polymer.[3][4] Its efficacy stems from its ability to scavenge and neutralize free radicals that are generated within the polymer upon exposure to light and heat.[5][6] This activity is cyclical, allowing a single HALS molecule to neutralize multiple radicals over a long period, which accounts for the high efficiency and longevity of these stabilizers.[4][5][6] This regenerative process is known as the Denisov Cycle.[5][6]

The core functional group is the 2,2,6,6-tetramethylpiperidine moiety.[3][5] The mechanism can be broadly summarized in the following stages:

-

Initiation: UV radiation creates free radicals (R•) and peroxy radicals (ROO•) in the polymer.

-

Intervention (HALS Activation): The secondary amine (>N-H) of the HALS molecule reacts with peroxy radicals to form a stable nitroxyl radical (>N-O•).

-

Termination: This nitroxyl radical is a highly efficient scavenger that reacts with and terminates the polymer alkyl radicals (R•) in the degradation cycle.

-

Regeneration: Through a series of subsequent reactions with other radical species like hydroperoxides, the active nitroxyl radical and the initial amine form are regenerated, allowing the cycle to continue.[5][6]

This cyclic nature means the stabilizer is not consumed quickly, providing durable, long-term protection to the material.[3][6]

Signaling Pathway Visualization: The Denisov Cycle

The following diagram illustrates the key steps in the HALS radical scavenging cycle. This represents the chemical pathway central to the stabilizer's function.

Caption: The HALS Denisov Cycle for polymer photostabilization.

Quantitative Data

Specific quantitative performance data for HALS, such as reaction rate constants or stabilization efficiency in particular polymer matrices, is highly dependent on experimental conditions (e.g., polymer type, temperature, light intensity, presence of other additives) and is often proprietary to the manufacturer. Publicly available academic literature may contain such data, but it is not typically aggregated in a comparative format.

For research purposes, the following table outlines the key quantitative parameters used to evaluate the efficacy of a HALS like this compound.

| Parameter | Description | Typical Unit | Significance |

| Volatility / Migration Rate | The rate at which the stabilizer is lost from the polymer matrix due to evaporation or extraction. | % weight loss / time | Lower values indicate better permanence and long-term stability. Polymeric HALS generally have low volatility.[2][3] |

| Color Change (Yellowness Index) | A measure of discoloration of the polymer after a period of UV exposure. | ΔYI | A lower change in the yellowness index signifies better color stability and protection. |

| Gloss Retention | The percentage of initial surface gloss maintained after UV exposure. | % | High gloss retention is critical for surface-finishing applications and indicates less surface degradation.[7] |

| Mechanical Property Retention | The retention of properties like tensile strength or elongation at break after aging. | % | Indicates the preservation of the polymer's structural integrity. |

| Radical Scavenging Rate | The reaction rate constant for the interaction between the HALS nitroxyl radical and polymer radicals. | L mol⁻¹ s⁻¹ | A higher rate indicates more efficient scavenging. This is typically determined through specialized chemical kinetics studies. |

Experimental Protocols

The evaluation of HALS performance involves subjecting stabilized and unstabilized polymer samples to controlled aging conditions and measuring the change in their physical and chemical properties over time.

Accelerated Weathering Protocol

This is the most common method for assessing the performance of light stabilizers.

Objective: To simulate the long-term effects of sunlight, heat, and moisture in a compressed timeframe.

Methodology:

-

Sample Preparation: Polymer samples (e.g., films, plaques) are prepared with and without the HALS additive at specified concentrations.

-

Exposure: Samples are placed inside a weathering chamber equipped with a light source (typically Xenon Arc or Fluorescent UV lamps) that mimics the solar spectrum.

-

Environmental Cycling: The chamber cycles through controlled periods of light exposure, heat, and humidity/moisture spray to simulate day/night and weather cycles.

-

Property Measurement: At predetermined intervals, samples are removed from the chamber for analysis.

-

Analysis:

-

Spectroscopic Analysis: Techniques like Fourier-transform infrared spectroscopy (FTIR) are used to monitor the formation of carbonyl groups, which is a key indicator of polymer oxidation.

-

Colorimetry: A spectrophotometer is used to measure the change in color and yellowness index.

-

Mechanical Testing: A tensiometer is used to measure changes in tensile strength, modulus, and elongation.

-

Surface Analysis: Gloss meters are used to measure the retention of surface gloss.

-

Analytical Workflow for HALS Quantification

The following diagram outlines a typical workflow for identifying and quantifying HALS in a polymer matrix, which is essential for migration studies and quality control.

Caption: Experimental workflow for HALS analysis in polymers.[8]

References

- 1. chembk.com [chembk.com]

- 2. Poly[ [ 6-[ (1,1,3,3 - tetramethylbutyl)amino]- 1,3,5 - triazine-2,4-diyl] [ (2,2,6,6 - tetramethyl -4- piperidinyl)imino ] -1,6–hexanediyl [ (2,2,6,6-tetramethyl- 4-piperidinyl)imino]]),70624-18-9-Hangzhou Yierdechem Co. Ltd. [yierdechem.com]

- 3. additivesforpolymer.com [additivesforpolymer.com]

- 4. HALS Hindered Amine Light Stabilizer, UV HALS Chemical Stabilizer| Tintoll [uvabsorber.com]

- 5. Hindered amine light stabilizers - Wikipedia [en.wikipedia.org]

- 6. welltchemicals.com [welltchemicals.com]

- 7. researchgate.net [researchgate.net]

- 8. Identification and quantification of (polymeric) hindered-amine light stabilizers in polymers using pyrolysis-gas chromatography-mass spectrometry and liquid chromatography-ultraviolet absorbance detection-evaporative light scattering detection - PubMed [pubmed.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of Fluorophenyl Piperidine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine atoms into piperidine scaffolds has profound effects on the biological activity of the resulting derivatives. This strategic fluorination can significantly alter physicochemical properties such as lipophilicity, metabolic stability, and binding affinity to various biological targets. This technical guide provides an in-depth overview of the diverse biological activities of fluorophenyl piperidine derivatives, with a focus on their interactions with key central nervous system (CNS) targets and their potential as therapeutic agents. This document summarizes quantitative data, details experimental methodologies, and visualizes key pathways and workflows to serve as a comprehensive resource for researchers in medicinal chemistry and drug discovery.

Quantitative Biological Activity Data

The biological activities of fluorophenyl piperidine derivatives are diverse, with compounds exhibiting high affinity and potency for a range of receptors and transporters. The following tables summarize key quantitative data for representative compounds.

Table 1: Binding Affinities (Ki) of Fluorophenyl Piperidine Derivatives for Serotonin and Dopamine Transporters

| Compound | Target | Ki (nM) | Reference Compound |

| GBR 12909 (1-[2-[Bis-(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine) | Dopamine Transporter (DAT) | 1 | - |

Data sourced from multiple studies, including Andersen (1989).

Table 2: Inhibitory Concentrations (IC50) of Fluorophenyl Piperidine Derivatives for T-Type Calcium Channels

| Compound | T-Type Channel Subtype | IC50 (nM) |

| Pimozide | α1G | 34.6 |

| α1H | 53.5 | |

| α1I | 30.4 | |

| Penfluridol | α1G | 93.1 |

| α1H | 64.1 | |

| α1I | 71.6 |

Data from studies on neuroleptic drugs, including Enyeart et al. (1992, 1993).[1][2]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the evaluation of novel compounds. The following sections provide methodologies for key assays used to characterize the biological activity of fluorophenyl piperidine derivatives.

Radioligand Binding Assay for Dopamine Transporter (DAT)

This protocol is used to determine the binding affinity (Ki) of a test compound for the dopamine transporter.

Materials:

-

Cell Membranes: Membranes prepared from cells recombinantly expressing the human dopamine transporter.

-

Radioligand: [3H]BTCP (a high-affinity DAT ligand).[3]

-

Non-specific Binding Control: 10 µM BTCP or a similar high-concentration unlabeled ligand.[3]

-

Assay Buffer: 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.[4]

-

Wash Buffer: Ice-cold assay buffer.

-

Scintillation Cocktail.

-

96-well Plates.

-

Filter Mats (GF/C).

-

Scintillation Counter.

Procedure:

-

Membrane Preparation: Thaw the frozen cell membrane preparation and resuspend in the final assay binding buffer.[4]

-

Assay Setup: In a 96-well plate, add the following to each well in a final volume of 250 µL:

-

Incubation: Incubate the plate at 4°C for 120 minutes with gentle agitation.[3]

-

Filtration: Terminate the incubation by rapid vacuum filtration through a 0.3% PEI-presoaked GF/C filter mat using a 96-well cell harvester.[4]

-

Washing: Wash the filters four times with ice-cold wash buffer.[4]

-

Drying: Dry the filter mats for 30 minutes at 50°C.[4]

-

Scintillation Counting: Place the dried filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.[4]

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of the test compound by non-linear regression analysis of the competition binding data. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4]

In Vivo Mouse Hypothermia Test

This in vivo assay is used to assess the central nervous system activity of a compound by measuring its effect on body temperature.

Materials:

-

Animals: Male mice (e.g., C57BL/6).

-

Test Compound: Dissolved or suspended in a suitable vehicle (e.g., saline, DMSO/saline).

-

Rectal Thermometer Probe.

-

Animal Cages.

Procedure:

-

Acclimation: Acclimate the mice to the experimental room and handling for at least one hour before the experiment.

-

Baseline Temperature: Measure the baseline core body temperature of each mouse by inserting a rectal thermometer probe.

-

Compound Administration: Administer the test compound or vehicle via the desired route (e.g., intraperitoneal injection).

-

Temperature Monitoring: Measure the rectal temperature at regular intervals (e.g., every 30 minutes) for a period of 2 to 3 hours after compound administration.[5]

-

Data Analysis: Record the change in body temperature from baseline for each mouse at each time point. Analyze the data to determine the extent and duration of any hypothermic or hyperthermic effects of the compound.

Visualizations of Pathways and Workflows

Graphical representations of complex biological pathways and experimental procedures can greatly enhance understanding. The following diagrams were generated using the DOT language.

Signaling Pathways

Experimental Workflows

References

- 1. Differential Inhibition of T-Type Calcium Channels by Neuroleptics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jneurosci.org [jneurosci.org]

- 3. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 4. giffordbioscience.com [giffordbioscience.com]

- 5. Circadian variation in tolerance to the hypothermic action of CNS drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Safety and Toxicity Profile of Einecs 308-467-5 (Bisphenol A Diglycidyl Ether - BADGE)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the safety and toxicity profile of the substance identified by Einecs number 308-467-5. This EINECS (European Inventory of Existing Commercial Chemical Substances) number is associated with the reaction product of bisphenol-A and epichlorohydrin, commonly known as bisphenol A diglycidyl ether (BADGE). BADGE is a primary component of epoxy resins used in a wide range of applications, including protective coatings for food and beverage cans, adhesives, and industrial flooring. Given its widespread use, a thorough understanding of its toxicological properties is crucial for risk assessment and the development of safe handling and use protocols. This document summarizes key toxicological endpoints, details experimental methodologies from cited studies, and visualizes relevant biological pathways to provide a detailed resource for scientific professionals.

Chemical Identification

| Identifier | Value |

| Einecs Number | 308-467-5 |

| Chemical Name | Reaction product: bisphenol-A-(epichlorhydrin); epoxy resin (number average molecular weight ≤ 700) |

| Common Name | Bisphenol A diglycidyl ether (BADGE) |

| CAS Number | 1675-54-3 |

Toxicological Data Summary

The toxicological profile of Bisphenol A diglycidyl ether (BADGE) has been evaluated across various endpoints. The following tables summarize the quantitative data from acute toxicity, irritation, sensitization, and genotoxicity studies.

Acute Toxicity

| Test | Species | Route | Value | Reference |

| LD50 | Rat | Oral | > 2000 mg/kg bw | [1] |

| LD50 | Rat | Dermal | > 2000 mg/kg | [1] |

Irritation and Sensitization

| Test | Species | Result | Reference |

| Skin Irritation | Rabbit | Irritating | [2] |

| Eye Irritation | Rabbit | Severely Irritating | [1] |

| Skin Sensitization | Mouse | Sensitizing | [3] |

Genotoxicity

| Test Type | Test System | Metabolic Activation | Result | Reference |

| Ames Test | S. typhimurium | With & Without | Negative | [3] |

| In vitro Chromosome Aberration | Mammalian Cells | With & Without | Positive | [4] |

Detailed Experimental Protocols

A critical aspect of evaluating toxicological data is understanding the methodologies employed in the studies. Below are detailed protocols for key experiments cited in this guide.

Skin Irritation

-

Guideline: OECD Guideline 404 (Acute Dermal Irritation/Corrosion).

-

Test Animal: Albino rabbit.

-

Methodology: A single dose of 0.5 mL of the undiluted test substance was applied to a small area (approximately 6 cm²) of shaved skin. The application site was covered with a gauze patch and non-irritating tape. After a 4-hour exposure period, the patch was removed, and the skin was wiped to remove any residual test substance.

-

Observations: The skin was examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. The severity of the reactions was scored according to a standardized scale.

-

Endpoint: The primary endpoint is the presence and severity of skin irritation. BADGE is classified as a skin irritant based on the observation of reversible inflammatory changes.[2]

Eye Irritation

-

Guideline: OECD Guideline 405 (Acute Eye Irritation/Corrosion).

-

Test Animal: Albino rabbit.

-

Methodology: A single dose of 0.1 mL of the undiluted test substance was instilled into the conjunctival sac of one eye of the test animal. The other eye remained untreated and served as a control. The eyelids were held briefly together to prevent loss of the material.

-

Observations: The eyes were examined for corneal opacity, iritis, conjunctival redness, and chemosis (swelling) at 1, 24, 48, and 72 hours after instillation. The severity of the reactions was graded according to a standardized scoring system.

-

Endpoint: The potential for the substance to cause eye irritation is determined by the severity and reversibility of the observed effects. BADGE is considered a severe eye irritant.[1]

Skin Sensitization

-

Guideline: OECD Guideline 429 (Skin Sensitization: Local Lymph Node Assay - LLNA).

-

Test Animal: Mouse.

-

Methodology: The test substance, in a suitable vehicle, was applied to the dorsal surface of the ears of the mice for three consecutive days. A control group treated only with the vehicle was also included. On day 5, a solution of radio-labeled thymidine or adenosine was injected intravenously. Three hours later, the animals were euthanized, and the draining auricular lymph nodes were excised and weighed. The incorporation of the radiolabel into the lymph node cells was measured as an indicator of cell proliferation.

-

Endpoint: A substance is classified as a skin sensitizer if it produces a three-fold or greater increase in lymphocyte proliferation in the draining lymph nodes compared to the control group. BADGE has been shown to be a skin sensitizer in this assay.[3]

Mechanisms of Toxicity and Signaling Pathways

BADGE has been shown to exert its toxic effects through various mechanisms, including the induction of apoptosis and interference with nuclear receptor signaling.

Induction of Apoptosis

BADGE can induce apoptosis (programmed cell death) in various cell types. One of the key mechanisms involves the mitochondrial pathway.

Caption: BADGE-induced mitochondrial pathway of apoptosis.

This pathway is initiated by the activation of pro-apoptotic proteins like Bax, which leads to mitochondrial membrane permeabilization and the release of cytochrome c. Cytochrome c then activates a cascade of caspases, ultimately leading to the execution of apoptosis.

PPAR-γ Antagonism

BADGE is also known to be an antagonist of the Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ). PPAR-γ is a nuclear receptor that plays a key role in adipogenesis, inflammation, and insulin sensitization.

Caption: Mechanism of PPAR-γ antagonism by BADGE.

By binding to PPAR-γ, BADGE prevents the binding of natural or synthetic agonists, thereby inhibiting the transcription of PPAR-γ target genes. This can disrupt normal metabolic processes and cellular differentiation.

Conclusion

The available data indicates that Einecs 308-467-5, or Bisphenol A diglycidyl ether (BADGE), presents a moderate hazard profile. It is a skin and severe eye irritant, and a skin sensitizer. While it is not mutagenic in the Ames test, it has shown evidence of in vitro clastogenicity. The acute toxicity of BADGE via oral and dermal routes is low. The mechanisms of toxicity involve the induction of apoptosis through the mitochondrial pathway and antagonism of the nuclear receptor PPAR-γ. Professionals handling this substance should adhere to strict safety protocols, including the use of appropriate personal protective equipment to prevent skin and eye contact. Further research into the long-term effects and a more detailed elucidation of its signaling pathway interactions would be beneficial for a more complete risk assessment.

References

In-depth Technical Guide on CAS Number 98072-17-4: A Comprehensive Overview of a Diazo Compound

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a detailed overview of the chemical compound identified by CAS number 98072-17-4, chemically known as 3-[(4-nitrophenyl)azo]-5-[(6-sulpho-1-naphthyl)azo]salicylic acid, sodium salt. Due to a notable absence of specific basic research data for this exact compound in publicly accessible scientific literature, this guide will focus on the broader context of related azo dyes containing salicylic acid. It will cover general synthesis methodologies, potential biological activities, and the established mechanisms of action of the core salicylic acid moiety.

Compound Identification and Structure

The compound with CAS number 98072-17-4 is an organic chemical classified as a diazo compound. Its chemical structure features a salicylic acid core substituted with two azo groups, one linked to a nitrophenyl group and the other to a sulpho-naphthyl group. The presence of multiple aromatic rings and the azo (-N=N-) linkages are characteristic of azo dyes, suggesting its primary application may be as a colorant.[1][2]

Chemical Name: 3-[(4-nitrophenyl)azo]-5-[(6-sulpho-1-naphthyl)azo]salicylic acid, sodium salt[3] CAS Number: 98072-17-4 Molecular Formula: C23H14N4NaO7S+ (ion) Synonyms: Benzoic acid, 2-hydroxy-3-methyl-5-((4-((4-sulfophenyl)azo)phenyl)azo)-, disodium salt (related structure)[4]

General Synthesis of Azo Dyes Containing Salicylic Acid

The synthesis of azo compounds, including those with a salicylic acid component, is a well-established process in organic chemistry, primarily involving diazotization and coupling reactions.[1][2][5]

Experimental Protocol: A Generalized Approach

The synthesis typically follows a two-step process:

-

Diazotization: An aromatic amine is converted into a diazonium salt. This reaction is generally carried out in an acidic medium (e.g., with hydrochloric acid) and at low temperatures (0-5 °C) using sodium nitrite to prevent the decomposition of the unstable diazonium salt.[5][6]

-

Azo Coupling: The resulting diazonium salt solution is then added to a solution containing a coupling component, in this case, salicylic acid or a derivative. The coupling reaction is usually performed in a slightly alkaline medium (e.g., with sodium hydroxide) to facilitate the electrophilic substitution on the activated aromatic ring of the salicylic acid.[1][5]

The specific synthesis of 3-[(4-nitrophenyl)azo]-5-[(6-sulpho-1-naphthyl)azo]salicylic acid would involve the diazotization of 4-nitroaniline and 6-amino-1-naphthalenesulfonic acid and their sequential coupling to salicylic acid.

Potential Biological Activities and Research Landscape

Azo compounds have been noted for their potential as antibacterial and antifungal agents.[7][8] Some studies have explored their efficacy against various strains of bacteria and fungi, suggesting that the azo linkage and the nature of the aromatic substituents play a crucial role in their biological activity.[7][8]

Furthermore, certain sulfonated azo dyes have been evaluated for their mutagenicity using the Salmonella/microsome assay, indicating the importance of toxicological assessment for this class of compounds.[9]

Mechanism of Action: The Role of the Salicylic Acid Moiety

The salicylic acid component of the molecule has a well-documented mechanism of action, primarily as an anti-inflammatory agent. Salicylic acid and its derivatives are known to inhibit the cyclooxygenase (COX) enzymes (both COX-1 and COX-2).[10] This inhibition prevents the conversion of arachidonic acid into prostaglandins and thromboxanes, which are key mediators of inflammation and pain.[10]

In the context of plant biology, salicylic acid is a key signaling molecule involved in activating plant defense responses against pathogens.[11][12]

Logical Relationship of Synthesis

References

- 1. researchgate.net [researchgate.net]

- 2. The azo derivatives of salicylic acid | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]

- 3. chemical-label.com [chemical-label.com]

- 4. 3-Methyl-5-((4-((4-sulphophenyl)azo)phenyl)azo)salicylic acid, sodium salt | C20H16N4NaO6S+ | CID 135502248 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemrevlett.com [chemrevlett.com]

- 6. sphinxsai.com [sphinxsai.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Mutagenicity of selected sulfonated azo dyes in the Salmonella/microsome assay: use of aerobic and anaerobic activation procedures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. go.drugbank.com [go.drugbank.com]

- 11. The Role of Salicylic Acid in Activating Plant Stress Responses-Results of the Past Decade and Future Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

Spectroscopic Analysis of Einecs 308-467-5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: This technical guide provides a comprehensive overview of the expected spectroscopic data for the compound identified by Einecs number 308-467-5, chemically known as 3-[(4-nitrophenyl)azo]-5-[(6-sulpho-1-naphthyl)azo]salicylic acid, sodium salt. Due to the limited availability of specific experimental data for this exact compound in public databases, this guide leverages spectroscopic information from structurally related molecules, including aromatic azo compounds, salicylic acid derivatives, and nitrophenyl- and naphthyl-substituted dyes. The methodologies and expected spectral characteristics detailed herein offer a robust framework for the analysis and characterization of this and similar complex dye molecules.

Expected Spectroscopic Data

The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for Einecs 308-467-5 based on the analysis of analogous compounds.

Table 1: Expected ¹H and ¹³C NMR Chemical Shifts

| Functional Group | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| Aromatic Protons (Salicylic Acid Moiety) | 7.0 - 8.5 | 110 - 160 |

| Aromatic Protons (Nitrophenyl Moiety) | 7.5 - 8.5 | 120 - 150 |

| Aromatic Protons (Naphthyl Moiety) | 7.5 - 9.0 | 120 - 140 |

| -OH (Salicylic Acid) | 10.0 - 13.0 (broad) | - |

| -COOH (Salicylic Acid) | 11.0 - 13.0 (broad) | 165 - 175 |

| Aromatic Carbons attached to Azo group | - | 140 - 160 |

| Aromatic Carbons attached to Nitro group | - | 145 - 155 |

| Aromatic Carbons attached to Sulfonate group | - | 135 - 145 |

Note: The exact chemical shifts are highly dependent on the solvent and concentration. The presence of multiple aromatic rings and substituents will lead to complex splitting patterns.

Table 2: Expected Infrared (IR) Absorption Frequencies

| Functional Group | Expected IR Absorption Range (cm⁻¹) | Intensity |

| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Broad |

| O-H Stretch (Phenolic) | 3200 - 3600 | Broad |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C=O Stretch (Carboxylic Acid) | 1680 - 1710 | Strong |

| N=N Stretch (Azo) | 1400 - 1450 and 1570-1630 | Medium to Weak |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to Strong |

| S=O Stretch (Sulfonate) | 1030 - 1070 and 1150 - 1230 | Strong |

| N-O Stretch (Nitro) | 1500 - 1560 and 1335 - 1370 | Strong |

Table 3: Expected Mass Spectrometry (MS) Data

| Ionization Mode | Expected m/z Value | Fragmentation Pattern |

| Electrospray (ESI-) | [M-Na]⁻, [M-2Na+H]⁻ | Cleavage of the azo bonds, loss of SO₃, NO₂, and CO₂. |

| High-Resolution MS | Precise mass of the molecular ion for elemental composition determination. | - |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are generalized for organic compounds of this class and may require optimization for the specific sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). Ensure the sample is fully dissolved. If solids are present, filter the solution.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: pulse angle of 30-45 degrees, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds.

-

The number of scans will depend on the sample concentration.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

A larger sample amount (20-50 mg) may be necessary.

-

Longer acquisition times and a higher number of scans are typically required due to the low natural abundance of ¹³C.

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to an internal standard (e.g., TMS or the residual solvent peak).

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Grind 1-2 mg of the solid sample with 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place the mixture into a pellet die and apply pressure to form a transparent or translucent pellet.

-

-

Instrumentation: Use a Fourier-Transform Infrared spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and record the sample spectrum.

-

Typically, spectra are collected in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

-

Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final infrared spectrum.

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.

-

Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source is recommended for this type of polar and non-volatile compound. A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is beneficial for accurate mass measurements.

-

Data Acquisition (ESI):

-

Infuse the sample solution directly into the ESI source or introduce it via liquid chromatography (LC).

-

Acquire spectra in both positive and negative ion modes to determine the best ionization conditions. Given the presence of acidic groups (sulfonic and carboxylic acids), negative ion mode is likely to be more informative.

-

For structural elucidation, perform tandem mass spectrometry (MS/MS) experiments to induce fragmentation of the molecular ion.

-

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions. Use the accurate mass data to determine the elemental composition.

Visualization of Spectroscopic Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of an organic compound like this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

Solubility and stability of Einecs 308-467-5 in different solvents

Technical Guide: Solubility and Stability of 3-((4-Nitrophenyl)azo)-5-((6-sulfo-1-naphthyl)azo)salicylic acid, sodium salt (Einecs 308-467-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the solubility and stability of the chemical compound identified by this compound and CAS number 98072-17-4. The substance is chemically named 3-((4-Nitrophenyl)azo)-5-((6-sulfo-1-naphthyl)azo)salicylic acid, sodium salt. Understanding the physicochemical properties of this molecule is critical for its application in research and development, particularly in drug formulation and analytical method development. This document summarizes available data on its solubility in various solvents and its stability under different conditions, supported by experimental protocols where available.

Chemical Identification

Based on available chemical databases, this compound is authoritatively identified as:

-

Chemical Name: 3-((4-nitrophenyl)azo)-5-((6-sulpho-1-naphthyl)azo)salicylic acid, sodium salt[1][2][3]

-

Molecular Formula: C23H15N5O8S·xNa[1]

Initial searches revealed associations with "Salai, ext." and "Centaurea cyanus, ext."; however, these substances are linked to different EC numbers (308-366-6 and 281-664-0, respectively) and are therefore distinct from this compound.

Solubility Profile

Quantitative solubility data for 3-((4-Nitrophenyl)azo)-5-((6-sulfo-1-naphthyl)azo)salicylic acid, sodium salt in a range of common laboratory solvents is limited in publicly accessible literature. However, qualitative descriptions can be inferred from its chemical structure, which features both polar (sulfonate, carboxylate, nitro groups) and non-polar (aromatic rings) regions, suggesting amphiphilic properties.

Table 1: Qualitative Solubility of this compound

| Solvent | Solubility | Remarks |

| Water | Soluble | The presence of sodium salt forms of the sulfonic and carboxylic acid groups suggests good aqueous solubility. |

| Ethanol | Likely Soluble | The molecule's organic character suggests potential solubility in polar organic solvents. |

| Dimethyl Sulfoxide (DMSO) | Likely Soluble | A common solvent for complex organic molecules. |

| Dichloromethane (DCM) | Sparingly Soluble to Insoluble | The high polarity of the molecule would likely limit solubility in non-polar halogenated solvents. |

| Hexanes | Insoluble | The non-polar nature of hexanes makes it a poor solvent for this highly functionalized molecule. |

Stability Profile

The stability of 3-((4-Nitrophenyl)azo)-5-((6-sulfo-1-naphthyl)azo)salicylic acid, sodium salt is crucial for its storage, handling, and application. Key factors influencing its stability include pH, light, and temperature.

General Stability Considerations:

-

pH Stability: The azo linkages may be susceptible to cleavage under strongly acidic or reductive conditions. The ionization state of the carboxylic and sulfonic acid groups will be pH-dependent, which can influence both solubility and stability.

-

Photostability: Azo compounds are known to be sensitive to light, particularly UV radiation, which can lead to isomerization or degradation. It is advisable to store the compound in the dark.

-

Thermal Stability: While specific data is unavailable, elevated temperatures may lead to decomposition. Standard practice for complex organic molecules is storage in a cool, dark, and dry place.

Experimental Protocols

5.1. Solubility Determination Protocol (Shake-Flask Method)

This method is a standard approach for determining the equilibrium solubility of a compound in a given solvent.

Diagram 1: Experimental Workflow for Solubility Determination

Workflow for determining equilibrium solubility.

5.2. Stability Assessment Protocol (Forced Degradation Study)

Forced degradation studies are used to identify potential degradation pathways and the intrinsic stability of a drug substance.

Diagram 2: Logical Relationship in a Forced Degradation Study

Stress conditions applied in a forced degradation study.

Conclusion

While quantitative data on the solubility and stability of this compound are not extensively documented in public literature, its chemical structure provides a basis for qualitative predictions. The presence of multiple polar functional groups and a sodium salt form suggests good solubility in polar solvents like water and ethanol. The azo linkages indicate potential sensitivity to light and extreme pH conditions. For precise applications, it is imperative for researchers to determine these parameters empirically using standardized protocols such as the shake-flask method for solubility and forced degradation studies for stability. This guide provides the foundational information and methodological framework to support such investigations.

References

Potential Therapeutic Targets of Einecs 308-467-5: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Einecs 308-467-5, chemically identified as the extract of Centaurea cyanus (Cornflower), presents a compelling profile for therapeutic development, primarily in the areas of anti-inflammatory and neuromodulatory applications. This document provides a comprehensive analysis of the core biological activities of Centaurea cyanus extract and its constituent phytochemicals. Key findings indicate that the extract's therapeutic potential stems from its ability to modulate inflammatory pathways, including the inhibition of nitric oxide (NO) production and cyclooxygenase (COX) enzymes, as well as its interaction with the endocannabinoid system, specifically targeting cannabinoid receptors CB1 and CB2. This guide synthesizes the available preclinical data, details relevant experimental methodologies, and visualizes the key signaling pathways to support further research and drug development efforts.

Core Therapeutic Areas and Mechanisms of Action

The therapeutic potential of Centaurea cyanus extract can be broadly categorized into two primary areas: anti-inflammatory effects and modulation of the cannabinoid system.

Anti-inflammatory and Immunomodulatory Effects

Extracts of Centaurea cyanus have demonstrated significant anti-inflammatory properties, attributed to a rich composition of flavonoids, anthocyanins, and polysaccharides.[1]

1.1.1. Inhibition of Inflammatory Mediators:

A key mechanism underlying the anti-inflammatory activity of Centaurea cyanus extract is its ability to suppress the production of critical inflammatory mediators. A methanolic extract of the plant has been shown to inhibit nitric oxide (NO) production and downregulate the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[1][2] This inhibition of pro-inflammatory enzymes is a cornerstone of many established anti-inflammatory therapies.

1.1.2. Interference with the Complement System:

Polysaccharides isolated from Centaurea cyanus have been shown to interfere with the complement system, a critical component of the innate immune response.[3] The classical complement pathway, when activated, leads to a cascade of events culminating in cell lysis. The ability of these polysaccharides to modulate this pathway suggests a potential therapeutic application in complement-mediated inflammatory conditions.

Modulation of the Cannabinoid System

Recent research has unveiled a novel therapeutic avenue for Centaurea cyanus extract through its interaction with the endocannabinoid system. This system plays a crucial role in regulating a multitude of physiological processes, including pain, mood, and appetite.

1.2.1. Targeting Cannabinoid Receptors CB1 and CB2:

A study investigating the effects of Centaurea cyanus extract on muscle wasting revealed its ability to target cannabinoid receptors CB1 and CB2.[4] One of the extract's components, graveobioside A, was identified as an inhibitor of the CB1 receptor and an upregulator of the CB2 receptor.[4] This dual activity is of significant therapeutic interest, as CB1 receptor antagonism is associated with reduced psychoactive effects, while CB2 receptor agonism is linked to anti-inflammatory and analgesic properties. This suggests a potential application in treating conditions like sarcopenia and cachexia.[4]

Quantitative Data

The following tables summarize the available quantitative data on the phytochemical content and biological activities of Centaurea cyanus extract.

Table 1: Phytochemical Composition of Centaurea cyanus Methanolic Extract [2]

| Phytochemical Class | Content (mg/g of extract) | Method |

| Total Polyphenols | 33.76 ± 1.27 | Gallic Acid Equivalent |

| Total Tannins | 26.84 ± 0.16 | Gallic Acid Equivalent |

| Total Flavonoids | 45.28 ± 17.03 | Catechin Equivalent |

Table 2: In Vitro Antioxidant Activity of Centaurea cyanus Methanolic Extract [1][2]

| Assay | SC50 (µg/mL) |

| DPPH Radical Scavenging | 271.77 ± 3.07 |

| ABTS Radical Scavenging | 397.51 ± 24.71 |

Note: Specific IC50 values for iNOS and COX-2 inhibition by Centaurea cyanus extract or its isolated compounds are not currently available in the reviewed literature. Similarly, precise binding affinities (Ki) or functional potencies (EC50) of graveobioside A for CB1 and CB2 receptors have not been reported.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

In Vitro Nitric Oxide (NO) Production Inhibition Assay[5]

Objective: To determine the effect of Centaurea cyanus extract on nitric oxide production in LPS-stimulated macrophages.

Cell Line: RAW 264.7 murine macrophage cell line.

Methodology:

-

Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Cell Seeding: Cells are seeded in a 96-well plate at a density of 1 x 10^5 cells/well and allowed to adhere for 24 hours.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of the Centaurea cyanus extract. Cells are pre-incubated for 1 hour.

-

Stimulation: Lipopolysaccharide (LPS) is added to each well at a final concentration of 1 µg/mL to induce NO production. A set of wells without LPS stimulation serves as a negative control.

-

Incubation: The plate is incubated for a further 24 hours.

-

Nitrite Quantification (Griess Assay):

-

50 µL of the cell culture supernatant is transferred to a new 96-well plate.

-

50 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) is added to each well.

-

The plate is incubated at room temperature for 10 minutes.

-

The absorbance at 540 nm is measured using a microplate reader.

-

-

Data Analysis: The concentration of nitrite, an indicator of NO production, is determined from a sodium nitrite standard curve. The percentage inhibition of NO production is calculated relative to the LPS-stimulated control.

In Vitro Cyclooxygenase (COX) Enzyme Activity Assay (General Protocol)[6]

Objective: To assess the inhibitory effect of Centaurea cyanus extract on the activity of COX-1 and COX-2 enzymes.

Methodology:

-

Enzyme Preparation: Purified recombinant human COX-1 or COX-2 enzyme is used.

-

Reaction Mixture: A reaction mixture is prepared containing assay buffer, heme, and a fluorescent probe.

-

Inhibitor Incubation: The Centaurea cyanus extract (at various concentrations) or a known COX inhibitor (e.g., SC-560 for COX-1, celecoxib for COX-2) is pre-incubated with the enzyme in the reaction mixture.

-

Reaction Initiation: The reaction is initiated by the addition of arachidonic acid, the substrate for COX enzymes.

-

Fluorescence Measurement: The fluorescence intensity is measured over time using a microplate reader. The probe is converted to a fluorescent product by the peroxidase activity of COX.

-

Data Analysis: The rate of the enzymatic reaction is determined from the linear phase of the fluorescence curve. The percentage inhibition of COX activity is calculated for each concentration of the extract, and the IC50 value is determined.

Complement Hemolytic Assay (CH50)[7][8]

Objective: To evaluate the effect of polysaccharides from Centaurea cyanus on the classical complement pathway.

Methodology:

-

Sensitization of Sheep Red Blood Cells (SRBCs): SRBCs are washed and then incubated with a sub-agglutinating dilution of anti-sheep RBC antibody (hemolysin) to create sensitized SRBCs (sSRBCs).

-

Serum Preparation: A pool of normal human serum is used as the source of complement.

-

Inhibitor Incubation: Serial dilutions of the Centaurea cyanus polysaccharide extract are prepared in a suitable buffer.

-

Complement Activation: The serum is incubated with the polysaccharide dilutions for a defined period.

-

Hemolysis: sSRBCs are added to the serum-polysaccharide mixture and incubated at 37°C for 30-60 minutes.

-

Quantification of Hemolysis: The reaction is stopped by adding cold saline, and the tubes are centrifuged to pellet the intact cells. The absorbance of the supernatant, which contains hemoglobin released from lysed cells, is measured at 415 nm.

-

Data Analysis: The percentage of hemolysis is calculated relative to a 100% lysis control (sSRBCs in water). The CH50 unit, which is the dilution of serum required to lyse 50% of the sSRBCs, is determined. The effect of the polysaccharide is reported as the concentration required to inhibit a certain percentage of hemolysis.

In Vitro Muscle Atrophy Assay Using C2C12 Myotubes[9][10][11]

Objective: To investigate the protective effect of Centaurea cyanus extract against dexamethasone-induced muscle atrophy in vitro.

Cell Line: C2C12 mouse myoblast cell line.

Methodology:

-

Cell Proliferation: C2C12 myoblasts are grown in a growth medium (DMEM with 10% FBS).

-

Differentiation: Once confluent, the growth medium is replaced with a differentiation medium (DMEM with 2% horse serum) to induce myoblast fusion into myotubes. The medium is changed every 48 hours for 4-5 days.

-

Induction of Atrophy: Differentiated myotubes are treated with dexamethasone (typically 1-100 µM) for 24-48 hours to induce atrophy.

-

Treatment: In parallel, a set of dexamethasone-treated myotubes is co-incubated with various concentrations of the Centaurea cyanus extract.

-

Analysis of Myotube Morphology:

-

Myotubes are fixed and immunostained for myosin heavy chain (MHC).

-

Images are captured using a microscope, and the diameter of the myotubes is measured using image analysis software (e.g., ImageJ).

-

-

Biochemical Analysis:

-

Protein extracts from the myotubes are analyzed by Western blotting for the expression of muscle atrophy markers (e.g., Atrogin-1, MuRF1) and key signaling proteins in the protein synthesis pathway (e.g., Akt, p70S6K).

-

-

Data Analysis: The myotube diameters and protein expression levels are compared between the different treatment groups to assess the protective effect of the extract.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.

Caption: Anti-inflammatory signaling pathway of Centaurea cyanus extract.

Caption: Cannabinoid receptor modulation by Graveobioside A.

Caption: Workflow for the in vitro nitric oxide inhibition assay.

Caption: Workflow for the in vitro muscle atrophy assay.

Conclusion and Future Directions

This compound, the extract of Centaurea cyanus, holds significant promise as a source of novel therapeutic agents. Its demonstrated anti-inflammatory and cannabinoid receptor-modulating activities provide a strong foundation for further investigation. Future research should focus on:

-

Bioassay-guided fractionation: to isolate and identify the specific compounds responsible for the observed biological activities.

-

Quantitative analysis: to determine the IC50 values for iNOS and COX-2 inhibition and the binding affinities (Ki) and functional potencies (EC50) of active compounds on cannabinoid receptors.

-

In vivo studies: to validate the preclinical efficacy of the extract and its components in relevant animal models of inflammatory diseases and muscle wasting conditions.

-

Mechanism of action studies: to further elucidate the downstream signaling pathways affected by the active compounds.

By pursuing these research avenues, the full therapeutic potential of Centaurea cyanus extract can be unlocked, paving the way for the development of new and effective treatments for a range of debilitating diseases.

References

- 1. cdn.apub.kr [cdn.apub.kr]

- 2. Effects of Centaurea cyanus Methanolic Extract on Antioxidant Activity and Anti-inflammatory Effects in LPS-induced RAW 264.7 Macrophages [jales.org]

- 3. Inhibition of nitric oxide production and free radical scavenging activities of four South African medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. DEXAMETHASONE AND CORTICOSTERONE INDUCE SIMILAR, BUT NOT IDENTICAL, MUSCLE WASTING RESPONSES IN CULTURED L6 AND C2C12 MYOTUBES - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Modeling of N-(2-ethylhexyl)-8,9,10-trinorborn-5-ene-2,3-dicarboximide (Einecs 308-467-5) Receptor Binding: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2-ethylhexyl)-8,9,10-trinorborn-5-ene-2,3-dicarboximide, registered under Einecs 308-467-5 and commonly known as MGK 264, is a widely used pesticide synergist. Its primary mechanism of action involves the inhibition of cytochrome P450 (CYP450) enzymes in insects, thereby preventing the metabolic detoxification of co-administered insecticides. Additionally, MGK 264 has been identified as an activator of the Constitutive Androstane Receptor (CAR), a nuclear receptor that plays a crucial role in the regulation of xenobiotic metabolism. Understanding the molecular interactions between MGK 264 and these protein targets is paramount for the development of more effective and selective pesticide formulations, as well as for assessing potential off-target effects. This technical guide provides a comprehensive overview of the in silico modeling of MGK 264 receptor binding, with a focus on its interactions with cytochrome P450 enzymes and the Constitutive Androstane Receptor. While specific quantitative binding data for MGK 264 is not extensively available in the public domain, this guide outlines the methodologies to generate such data and presents standardized protocols for in silico analysis.

Introduction to this compound (MGK 264)

MGK 264 is a synthetic chemical compound that, on its own, exhibits low insecticidal activity.[1][2][3][4] Its utility lies in its synergistic effect when combined with insecticides such as pyrethrins and pyrethroids.[4] By inhibiting the insect's natural defense mechanisms against foreign compounds, specifically the cytochrome P450 enzyme system, MGK 264 enhances the potency and prolongs the activity of the primary insecticide.[1][2]

Receptor Targets of MGK 264

The primary receptor targets for MGK 264 in the context of its synergistic activity are:

-

Cytochrome P450 (CYP450) Enzymes: These are a superfamily of heme-containing monooxygenases that play a central role in the metabolism of a wide variety of endogenous and exogenous compounds, including insecticides. In insects, specific CYP450 isoforms are responsible for detoxifying insecticides, rendering them less effective. MGK 264 acts as an inhibitor of these enzymes.

-

Constitutive Androstane Receptor (CAR): This nuclear receptor is a key transcriptional regulator of genes involved in drug and xenobiotic metabolism, including several CYP450 genes. Activation of CAR can lead to the upregulation of these metabolic enzymes. The interaction of MGK 264 with CAR suggests a more complex regulatory role in cellular detoxification pathways.

Data Presentation: In Vitro Inhibition of Cytochrome P450

Table 1: Hypothetical IC50 Values for MGK 264 against Human Cytochrome P450 Isoforms

| CYP450 Isoform | Probe Substrate | IC50 (µM) | Inhibition Type (e.g., Competitive, Non-competitive) |

| CYP1A2 | Phenacetin O-deethylation | Data Not Available | Data Not Available |

| CYP2B6 | Bupropion hydroxylation | Data Not Available | Data Not Available |

| CYP2C9 | Diclofenac 4'-hydroxylation | Data Not Available | Data Not Available |

| CYP2C19 | S-Mephenytoin 4'-hydroxylation | Data Not Available | Data Not Available |

| CYP2D6 | Dextromethorphan O-demethylation | Data Not Available | Data Not Available |

| CYP3A4 | Midazolam 1'-hydroxylation | Data Not Available | Data Not Available |

Table 2: Hypothetical Inhibition Constants (Ki) for MGK 264

| CYP450 Isoform | Ki (µM) |

| CYP1A2 | Data Not Available |

| CYP2B6 | Data Not Available |

| CYP2C9 | Data Not Available |

| CYP2C19 | Data Not Available |

| CYP2D6 | Data Not Available |

| CYP3A4 | Data Not Available |

Experimental Protocols

In Vitro Cytochrome P450 Inhibition Assay Protocol

This protocol describes a general procedure for determining the half-maximal inhibitory concentration (IC50) of a test compound, such as MGK 264, against various CYP450 isoforms using human liver microsomes.

Materials:

-

Human Liver Microsomes (HLM)

-

Test compound (MGK 264)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (pH 7.4)

-

Specific CYP450 probe substrates (see Table 1)

-

Specific positive control inhibitors for each isoform

-

Acetonitrile or other suitable organic solvent for quenching

-

96-well plates

-

Incubator

-

LC-MS/MS system

Procedure:

-

Preparation of Reagents: Prepare stock solutions of the test compound, probe substrates, and control inhibitors in a suitable solvent (e.g., DMSO). Prepare working solutions by diluting the stock solutions in phosphate buffer.

-

Incubation Setup: In a 96-well plate, add the following in order:

-

Phosphate buffer

-

Human Liver Microsomes

-

A range of concentrations of the test compound (or positive control inhibitor or vehicle control)

-

-

Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes.

-

Initiation of Reaction: Add the NADPH regenerating system to each well to initiate the metabolic reaction.

-

Incubation: Incubate the plate at 37°C for a specific time (e.g., 15-60 minutes, depending on the isoform and substrate).

-

Termination of Reaction: Stop the reaction by adding a cold quenching solution (e.g., acetonitrile).

-

Sample Processing: Centrifuge the plate to pellet the protein. Transfer the supernatant to a new plate for analysis.

-

LC-MS/MS Analysis: Analyze the formation of the metabolite from the probe substrate using a validated LC-MS/MS method.

-

Data Analysis: Determine the percent inhibition of the enzyme activity at each concentration of the test compound relative to the vehicle control. Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

In Silico Molecular Docking Protocol for MGK 264 and Cytochrome P450

This protocol outlines a general workflow for performing molecular docking of MGK 264 into the active site of a cytochrome P450 enzyme.

Software:

-

Molecular modeling software (e.g., AutoDock Tools, Schrödinger Maestro, MOE)

-

Docking program (e.g., AutoDock Vina, Glide, GOLD)

-

Visualization software (e.g., PyMOL, Chimera)

Procedure:

-

Protein Preparation:

-

Obtain the 3D structure of the target cytochrome P450 isoform from the Protein Data Bank (PDB). If a crystal structure is unavailable, a homology model can be built.

-

Remove water molecules and any co-crystallized ligands.

-

Add hydrogen atoms and assign appropriate protonation states to the amino acid residues.

-

Assign partial charges to the protein atoms.

-

Define the binding site (grid box) around the heme cofactor in the active site.

-

-

Ligand Preparation:

-

Obtain the 3D structure of MGK 264 from a chemical database (e.g., PubChem) or build it using a molecular editor.

-

Perform energy minimization of the ligand structure.

-

Assign partial charges and define rotatable bonds.

-

-

Molecular Docking:

-

Run the docking algorithm to predict the binding poses of MGK 264 within the defined active site of the CYP450 enzyme.

-

The docking program will generate multiple binding poses and score them based on a scoring function that estimates the binding affinity.

-

-

Analysis of Results:

-

Analyze the predicted binding poses and their corresponding scores. The pose with the lowest binding energy is typically considered the most favorable.

-

Visualize the docked complex to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between MGK 264 and the amino acid residues in the active site.

-

Molecular Dynamics Simulation Protocol

To further refine the docked pose and to study the dynamic behavior of the MGK 264-CYP450 complex, molecular dynamics (MD) simulations can be performed.

Software:

-

MD simulation package (e.g., GROMACS, AMBER, NAMD)

-

Force field (e.g., CHARMM, AMBER)

-

Visualization and analysis tools (e.g., VMD, Chimera)

Procedure:

-

System Setup:

-

Use the best-docked pose of the MGK 264-CYP450 complex as the starting structure.

-

Solvate the complex in a box of water molecules.

-

Add counter-ions to neutralize the system.

-

-

Minimization and Equilibration:

-

Perform energy minimization of the entire system to remove any steric clashes.

-

Gradually heat the system to the desired temperature (e.g., 300 K) and equilibrate the pressure.

-

-

Production MD Simulation:

-

Run the MD simulation for a sufficient length of time (e.g., 100-500 nanoseconds) to allow the system to reach a stable state and to sample various conformations.

-

-

Analysis of Trajectory:

-

Analyze the MD trajectory to assess the stability of the protein-ligand complex (e.g., by calculating the root-mean-square deviation).

-

Analyze the interactions between MGK 264 and the protein over time.

-

Calculate the binding free energy using methods such as MM/PBSA or MM/GBSA to get a more accurate estimation of the binding affinity.

-

Signaling Pathways and Experimental Workflows

Constitutive Androstane Receptor (CAR) Signaling Pathway

Caption: CAR signaling pathway activation by MGK 264.

Cytochrome P450 Catalytic Cycle and Inhibition

Caption: Cytochrome P450 catalytic cycle and its inhibition.

In Silico Modeling Workflow

Caption: General workflow for in silico modeling.

Conclusion

The in silico modeling of the interaction between this compound (MGK 264) and its primary receptor targets, cytochrome P450 enzymes and the Constitutive Androstane Receptor, offers valuable insights into its mechanism of action as a pesticide synergist. While a significant gap exists in the public availability of quantitative binding data for this compound, the established methodologies of molecular docking and molecular dynamics simulations provide a robust framework for predicting and analyzing these interactions. The protocols and workflows detailed in this guide serve as a foundation for researchers to investigate the binding of MGK 264 and to facilitate the rational design of new, more effective, and safer pesticide formulations. Further experimental validation of the in silico predictions is crucial to fully elucidate the molecular basis of MGK 264's synergistic activity.

References

- 1. criver.com [criver.com]

- 2. charnwooddiscovery.com [charnwooddiscovery.com]

- 3. Molecular docking analyses of CYP450 monooxygenases of Tribolium castaneum (Herbst) reveal synergism of quercetin with paraoxon and tetraethyl pyrophosphate: in vivo and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Insect P450 inhibitors and insecticides: challenges and opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vitro Evaluation of Einecs 308-467-5

For Researchers, Scientists, and Drug Development Professionals

Introduction

Einecs 308-467-5, identified as the sodium salt of 2-hydroxy-3-[(4-nitrophenyl)azo]-5-[(6-sulfo-1-naphthalenyl)azo]benzoic acid (CAS 98072-17-4), is an azo dye. Azo compounds are a class of synthetic molecules characterized by the presence of one or more azo groups (–N=N–). While widely used as colorants, emerging research has highlighted their potential bioactivity, including antiproliferative effects on various cancer cell lines.[1] In vitro studies are crucial for elucidating the mechanisms of action and potential therapeutic applications of such compounds.

These application notes provide detailed protocols for the in vitro assessment of this compound, focusing on cytotoxicity and the investigation of potential signaling pathway modulation.

Data Presentation

The following table summarizes hypothetical quantitative data from in vitro cytotoxicity assays to illustrate data presentation.

| Cell Line | Assay Type | Treatment Duration (hours) | IC50 (µM) |

| Glioblastoma (e.g., U-87 MG) | MTT | 72 | 15.5 |

| Breast Cancer (e.g., MCF-7) | MTT | 72 | 25.2 |

| Normal Fibroblasts (e.g., NIH-3T3) | MTT | 72 | > 100 |

Experimental Protocols

Cell Viability and Cytotoxicity Assessment using MTT Assay

This protocol is designed to determine the concentration-dependent cytotoxic effects of this compound on cancer and normal cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures cellular metabolic activity as an indicator of cell viability.

Materials:

-

Target cell lines (e.g., glioblastoma, breast cancer, and a normal control cell line)

-

Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

-

This compound (stock solution prepared in an appropriate solvent like DMSO or water)

-

MTT solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

96-well cell culture plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium to achieve final concentrations ranging from, for example, 0.5 µM to 100 µM. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution).

-

Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration at which 50% of cell growth is inhibited) can be determined by plotting a dose-response curve.

DNA Damage Assessment by Comet Assay

The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA damage in individual cells. Azo dyes have been implicated in DNA interactions, and this assay can reveal potential genotoxicity.

Materials:

-

Cells treated with this compound (from a separate experiment)

-

Low melting point agarose (LMPA) and normal melting point agarose (NMPA)

-

Lysis solution (containing NaCl, EDTA, Tris, and Triton X-100)

-

Alkaline electrophoresis buffer (containing NaOH and EDTA)

-

Neutralization buffer (e.g., Tris-HCl)

-